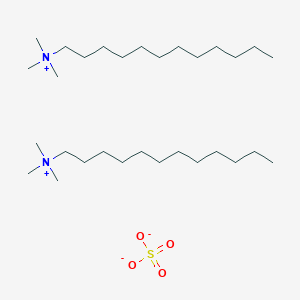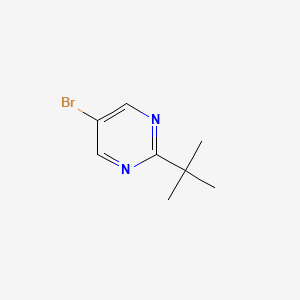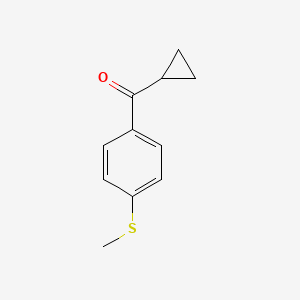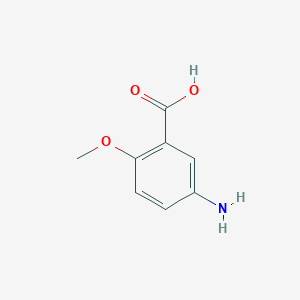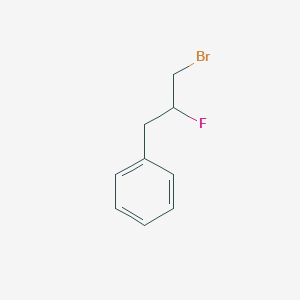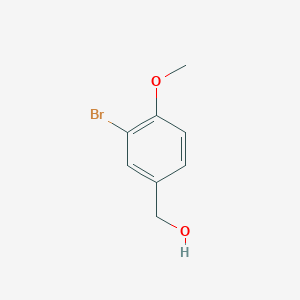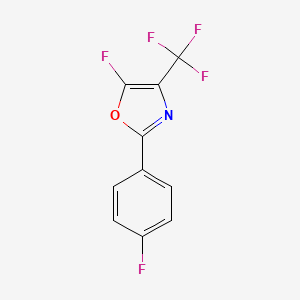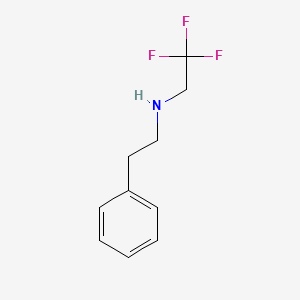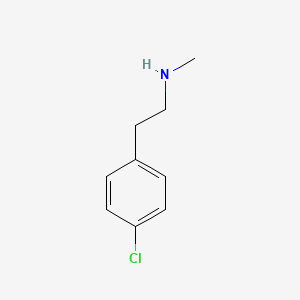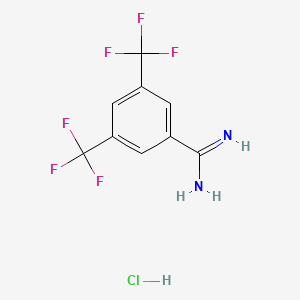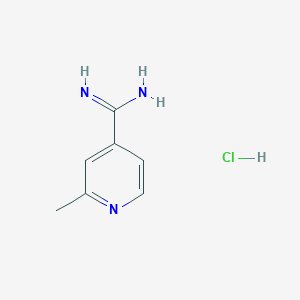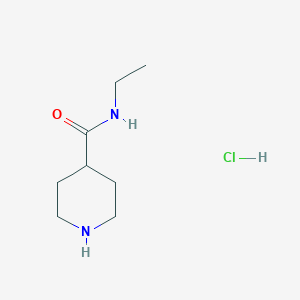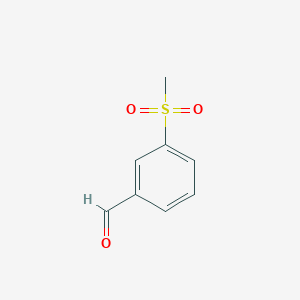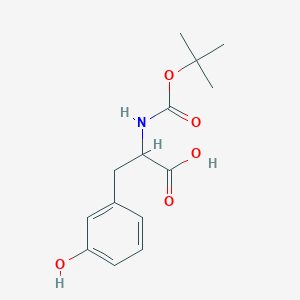
Boc-DL-m-tyrosine
説明
Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include protective groups and additional methyl groups on the aromatic ring. This modification is significant in the field of synthetic chemistry, particularly in the synthesis of peptides and peptidomimetics that require the incorporation of non-natural amino acids. The presence of the Boc (tert-butoxycarbonyl) group serves to protect the amino functionality during synthesis, allowing for greater control over the chemical reactions in which the molecule is involved.
Synthesis Analysis
The synthesis of Boc-DL-m-tyrosine derivatives, such as (S)-N-Boc-2,6-dimethyltyrosine, has been achieved through palladium-catalyzed directed C-H functionalization. This method is notable for being the first general approach to ortho-dimethylation of tyrosine derivatives and is particularly advantageous because it prevents racemization at the α-chiral centers during the reaction sequence . Another approach for synthesizing Boc-2',6'-dimethyl-l-tyrosine involves a short, three-step process that includes a microwave-assisted Negishi coupling for the key carbon-carbon bond formation . This method is significant for its rapid synthesis of the compound, which is beneficial for the development of synthetic opioid ligands.
Molecular Structure Analysis
The molecular structure of Boc-DL-m-tyrosine derivatives is characterized by the presence of methyl groups at specific positions on the aromatic ring of tyrosine. These modifications alter the molecule's electronic and steric properties, which can affect its reactivity and interaction with biological targets. The Boc group attached to the nitrogen of the amino acid is a common protecting group used in peptide synthesis to prevent unwanted side reactions.
Chemical Reactions Analysis
Boc-DL-m-tyrosine and its analogues are used in various chemical reactions, particularly in the synthesis of peptidomimetics. The modified tyrosine residues are incorporated into opioid peptidomimetics, where they often contribute to enhanced potency at opioid receptor subtypes . The specific chemical reactions involved in the synthesis of these compounds are tailored to preserve the integrity of the chiral centers and to allow for the introduction of the desired functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-DL-m-tyrosine derivatives are influenced by the protective Boc group and the additional methyl substituents on the aromatic ring. These modifications can affect the compound's solubility, stability, and overall reactivity. The Boc group, in particular, makes the compound more stable under certain conditions, allowing for its use in various synthetic applications. The methyl groups can increase the hydrophobic character of the molecule, which may influence its biological activity and interaction with receptors.
科学的研究の応用
1. Antioxidant Dipeptide Precursor Synthesis
- Application Summary: Boc-DL-m-tyrosine is used in the synthesis of an antioxidant dipeptide precursor, BOC-Tyr-Ala. This precursor has potential applications in nutrition and pharmaceuticals due to its antioxidant properties .
- Methods of Application: The synthesis is achieved through a kinetically controlled enzymatic peptide synthesis reaction, catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The reaction conditions were optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h .
- Results: Under these conditions, the dipeptide yield reached 49.84% .
2. Protein Bioconjugation
- Application Summary: Boc-DL-m-tyrosine can be used in protein bioconjugation, a rapidly progressing field of research with wide-ranging applications in areas such as therapeutics and biomaterials .
- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in protein bioconjugation are not detailed in the source .
- Results: The results or outcomes of using Boc-DL-m-tyrosine in protein bioconjugation are not specified in the source .
3. Dual Protection of Amino Functions
- Application Summary: Boc-DL-m-tyrosine is used in the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in dual protection of amino functions are not detailed in the source .
- Results: The results or outcomes of using Boc-DL-m-tyrosine in dual protection of amino functions are not specified in the source .
4. Organic Synthesis with Bacterial Tyrosinases
- Application Summary: Boc-DL-m-tyrosine can be used in organic synthesis with bacterial tyrosinases. Bacterial tyrosinases have been found to possess biochemical characteristics that typically make them more suited to applications requiring special operational conditions .
- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in organic synthesis with bacterial tyrosinases are not detailed in the source .
- Results: The results or outcomes of using Boc-DL-m-tyrosine in organic synthesis with bacterial tyrosinases are not specified in the source .
5. Synthesis of Medically Important Compounds
- Application Summary: Boc-DL-m-tyrosine can be used in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in the synthesis of medically important compounds are not detailed in the source .
- Results: The results or outcomes of using Boc-DL-m-tyrosine in the synthesis of medically important compounds are not specified in the source .
6. Cross-linking Reactions of Proteins
- Application Summary: Boc-DL-m-tyrosine can be used in cross-linking reactions of proteins .
- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in cross-linking reactions of proteins are not detailed in the source .
- Results: The results or outcomes of using Boc-DL-m-tyrosine in cross-linking reactions of proteins are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-m-tyrosine | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

